1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3S/c1-12-10-17-20-21-18(22(17)16-5-3-2-4-15(12)16)23-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPFLOQAAFLFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to target the a2b adenosine receptor, which plays a significant role in various physiological and pathological conditions.
Mode of Action
It’s known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna. This means the compound inserts itself between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA molecule and lead to various downstream effects.
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for many anticancer drugs.
Pharmacokinetics
In silico admet profiles for similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported. These profiles can provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity, which are crucial for understanding its bioavailability and potential as a therapeutic agent.
Result of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising cytotoxic activities against various cancer cell lines. For instance, one derivative exhibited potent DNA intercalation activity, with an IC50 value nearly equipotent to that of doxorubicin, a widely used anticancer drug.
Biological Activity
1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazoloquinoline family, which has been explored for various pharmacological properties, including anti-cancer, anti-bacterial, and anti-inflammatory effects.
- Molecular Formula : C18H14ClN3S
- Molecular Weight : 339.84 g/mol
- IUPAC Name : 1-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinoline exhibit significant anticancer properties. For instance, quinoxaline derivatives have shown promising results against cancer cell lines such as HCT-116 and MCF-7. The most active compounds in these studies demonstrated IC50 values in the low micromolar range (e.g., 1.9 µg/mL for HCT-116) .
Table 1: Anticancer Activity of Triazoloquinoline Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 1.9 | |
| Compound B | MCF-7 | 2.3 | |
| Compound C | Other Cell Lines | Varies |
Antibacterial and Antifungal Properties
The compound's potential as an antibacterial agent has also been explored. Similar heterocyclic compounds have been reported to exhibit activity against various bacterial strains and fungi. For example, derivatives containing the quinoline nucleus have shown efficacy against resistant bacterial strains .
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 | |
| Compound E | S. aureus | 20 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in cell proliferation and survival pathways.
Case Studies
In a study focusing on the synthesis and biological evaluation of triazoloquinoline derivatives, researchers synthesized a series of compounds and evaluated their effects on blood pressure and heart rate in animal models. Some derivatives were found to significantly reduce tachycardia and exhibit antihypertensive effects . This suggests the compound's potential as a therapeutic agent in cardiovascular diseases.
Comparison with Similar Compounds
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)
- Substituents : 5-position p-fluorophenyl, 4,5-dihydro core.
- Activity : Exhibited potent anticonvulsant activity with ED50 values of 27.4 mg/kg (MES test) and 22.0 mg/kg (scPTZ test).
7-(4-Fluorobenzyloxy)-4,5-dihydro-triazolo[4,3-a]quinoline
1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline
- Substituents : Methyl groups at positions 1 and 4.
- Activity: No explicit data provided, but methyl groups are typically used to modulate steric effects.
- Comparison : The 4-chlorobenzylthio group in the target compound introduces bulkier substituents, which may affect receptor binding compared to smaller methyl groups .
Analogues with Different Core Structures
N-(1-(2-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5c)
- Core: Triazolopyrimidine instead of triazoloquinoline.
- Activity : High yield (93%) but unspecified pharmacological data.
- Comparison: The quinoline core in the target compound may offer superior π-π stacking interactions compared to pyrimidine, enhancing target affinity .
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline
- Core: Quinoline with a triazole side chain.
- Activity : Demonstrated antichagasic and antileishmanial activity.
Substituent Effects on Activity
Key Findings
Triazole vs. Triazolone : Derivatives retaining the triazole ring (e.g., 3f) show strong anticonvulsant activity, while triazolone analogues (e.g., 4a–f) are inactive, emphasizing the necessity of the triazole NH group for activity .
Substituent Position : Activity is highly sensitive to substituent placement. For example, 7-alkoxy derivatives (e.g., 4-fluorobenzyloxy) are more potent than 5-substituted phenyl derivatives .
Thioether vs. Ether Linkage : Thioether groups (as in the target compound) may confer higher metabolic stability compared to ether linkages due to reduced susceptibility to enzymatic oxidation .
Q & A
Q. What strategies resolve conflicting SAR data across studies?
- Methodological Answer : Meta-analysis of ED₅₀ and TD₅₀ values normalizes data across models. Multivariate regression identifies confounding variables (e.g., logP vs. steric parameters). Cross-validation with in silico QSAR models (e.g., CoMFA) refines predictions .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
